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Compound of Interest

Compound Name: 5H-cyclopenta[b]pyridin-7(6H)-one

Cat. No.: B044290 Get Quote

Disclaimer: This document provides a technical guide to the structural characterization of 5H-
cyclopenta[b]pyridin-7(6H)-one. As of the latest literature review, specific experimental

spectroscopic and crystallographic data for this compound are not readily available in

published resources. Therefore, this guide utilizes data from the closely related isomer, 6,7-

dihydro-5H-cyclopenta[b]pyridin-5-one, to infer and discuss the expected analytical

characteristics. All presented data should be considered representative for this structural class.

[1][2]

Introduction
5H-cyclopenta[b]pyridin-7(6H)-one is a bicyclic heteroaromatic compound of significant

interest in the fields of medicinal chemistry and drug development, where it can serve as a

crucial building block for more complex molecules.[1][2] A thorough understanding of its

structural features is fundamental to elucidating its chemical reactivity, physicochemical

properties, and potential biological activity. This guide presents a comprehensive overview of

the standard analytical techniques and expected results for the complete characterization of

this molecule, drawing necessary comparisons from its well-studied isomer, 6,7-dihydro-5H-

cyclopenta[b]pyridin-5-one.

Physicochemical Properties
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The fundamental physicochemical properties of 5H-cyclopenta[b]pyridin-7(6H)-one and its

isomer are summarized below. These properties are foundational for its handling, formulation,

and application in research and development.

Property
5H-cyclopenta[b]pyridin-
7(6H)-one

6,7-dihydro-5H-
cyclopenta[b]pyridin-5-one

CAS Number 31170-78-2 28566-14-5[3]

Molecular Formula C₈H₇NO[4] C₈H₇NO[3]

Molecular Weight 133.15 g/mol [4] 133.15 g/mol [3]

Appearance - Off-white solid[5]

Melting Point - 62-63 °C[5]

Spectroscopic Characterization
Spectroscopic methods are indispensable for the definitive identification and structural

confirmation of 5H-cyclopenta[b]pyridin-7(6H)-one. The expected data based on its isomer

are detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule.

¹H-NMR (400 MHz, CDCl₃) of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one[5]
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

8.82-8.77 m 1H Ar-H

8.00 (d, J = 7.7 Hz) d 1H Ar-H

7.34-7.28 m 1H Ar-H

3.27 (dd, J = 8.0, 4.0

Hz)
dd 2H CH₂

2.81-2.74 m 2H CH₂

¹³C-NMR (101 MHz, CDCl₃) of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one[5]

Chemical Shift (δ, ppm) Assignment

204.88 C=O

174.36 Ar-C

155.72 Ar-C

131.91 Ar-C

130.33 Ar-C

122.47 Ar-C

35.78 CH₂

28.73 CH₂

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For 5H-
cyclopenta[b]pyridin-7(6H)-one, the key vibrational bands would be expected from the

carbonyl group (C=O) and the aromatic pyridine ring.[2]

Mass Spectrometry (MS)
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Mass spectrometry provides information about the mass and fragmentation pattern of a

molecule, which is crucial for confirming its molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one[5]

Ion Calculated m/z Found m/z

[M+H]⁺ 134.0606 134.0598

Crystallographic Characterization
Single-crystal X-ray diffraction offers the most definitive structural information, including bond

lengths, bond angles, and crystal packing. While a crystal structure for 5H-
cyclopenta[b]pyridin-7(6H)-one is not available, the crystallographic data for its isomer has

been reported.[3]

Crystal Data for 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one[3]

Parameter Value

Crystal System Orthorhombic

Space Group P b c a

a (Å) 7.5044

b (Å) 11.9291

c (Å) 14.8473

α (°) 90

β (°) 90

γ (°) 90

Experimental Protocols
The following are generalized experimental protocols for the structural characterization

techniques discussed.
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Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one
A reported synthesis involves the manganese-catalyzed oxidation of 2,3-cyclopentenopyridine.

[5][6] In a typical procedure, 2,3-cyclopentenopyridine is reacted with tert-Butyl hydroperoxide

(t-BuOOH) in the presence of a Manganese(II) trifluoromethanesulfonate (Mn(OTf)₂) catalyst in

water at room temperature.[5][6] The reaction mixture is then worked up by extraction with an

organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and purified by flash

column chromatography to yield the desired product.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a 400 MHz spectrometer at room

temperature. The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃),

with tetramethylsilane (TMS) used as an internal standard.[5]

Infrared (IR) Spectroscopy
IR spectra can be obtained using a Fourier-transform infrared (FTIR) spectrometer equipped

with an attenuated total reflection (ATR) accessory. The data is collected over a standard

wavenumber range (e.g., 4000-400 cm⁻¹).

Mass Spectrometry (MS)
High-resolution mass spectra can be acquired on an Orbitrap mass spectrometer using

electrospray ionization (ESI) in positive ion mode. The sample is typically dissolved in a

suitable solvent like methanol.[5]

X-ray Crystallography
Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated

solution of the compound in an appropriate solvent system. Data collection is performed on a

diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation). The structure is

then solved and refined using standard crystallographic software.

Logical Workflows and Diagrams
To visualize the process of characterizing a novel compound like 5H-cyclopenta[b]pyridin-
7(6H)-one, a general workflow is presented below.
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Caption: General workflow for the structural characterization of a novel compound.

The development of derivatives from the 5H-cyclopenta[c]pyridine core for biological evaluation

follows a structured path, as illustrated below.
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Caption: Workflow for the development of 5-aryl-cyclopenta[c]pyridine derivatives.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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